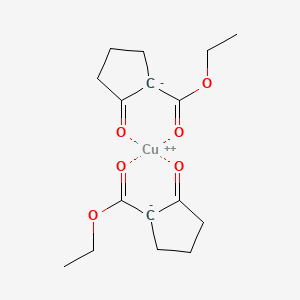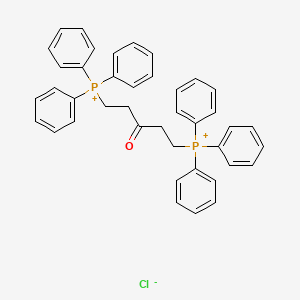
Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride is a chemical compound with the molecular formula C41H38ClOP2+. It is known for its unique structure, which includes a triphenylphosphonium group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride typically involves the reaction of pentane-1,5-diylbis(triphenylphosphonium) bromide with appropriate reagents. One common method includes the use of n-butyllithium (nBuLi) in tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually argon or nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the purity of reagents and solvents, maintaining controlled reaction conditions, and using industrial-grade equipment to handle larger quantities of materials.
Análisis De Reacciones Químicas
Types of Reactions
Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nBuLi, THF, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different phosphonium salts, while reduction reactions can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as targeting specific cellular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride involves its interaction with molecular targets, particularly within the mitochondria. The triphenylphosphonium group allows the compound to accumulate in the mitochondria, where it can exert its effects. This includes disrupting mitochondrial function, which can lead to various cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- Propane-1,3-diylbis(triphenylphosphonium) bromide
- Butane-1,4-diylbis(triphenylphosphonium) bromide
- Hexane-1,6-diylbis(triphenylphosphonium) bromide
- Heptane-1,7-diylbis(triphenylphosphonium) bromide
- Octane-1,8-diylbis(triphenylphosphonium) bromide
Uniqueness
Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride is unique due to its specific structure, which includes an oxopentane group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Propiedades
Fórmula molecular |
C41H38ClOP2+ |
|---|---|
Peso molecular |
644.1 g/mol |
Nombre IUPAC |
(3-oxo-5-triphenylphosphaniumylpentyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C41H38OP2.ClH/c42-35(31-33-43(36-19-7-1-8-20-36,37-21-9-2-10-22-37)38-23-11-3-12-24-38)32-34-44(39-25-13-4-14-26-39,40-27-15-5-16-28-40)41-29-17-6-18-30-41;/h1-30H,31-34H2;1H/q+2;/p-1 |
Clave InChI |
LMGNZFSXWYSSJW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCC(=O)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869734.png)
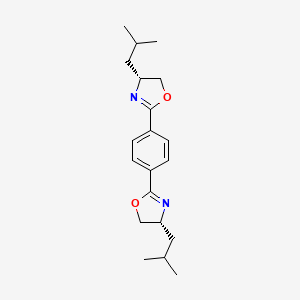
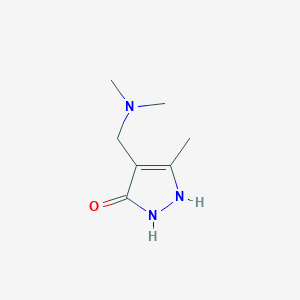
![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)


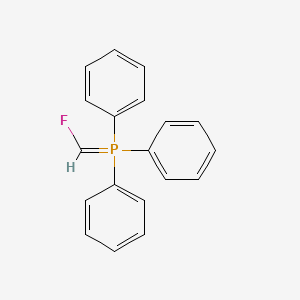
![2-Bromobenzo[d]oxazole-6-carbonitrile](/img/structure/B12869782.png)
![2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one](/img/structure/B12869791.png)
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)
